Indole, 3-(2-pyridylmethyl)-
Description
Significance of Indole (B1671886) and Pyridine (B92270) Scaffolds in Organic and Bioorganic Chemistry
The indole and pyridine rings are privileged structures, each possessing a unique profile of reactivity and biological relevance that makes them indispensable building blocks in synthetic and medicinal chemistry. Current time information in Bangalore, IN.researchgate.netnih.gov
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most widely distributed heterocyclic compounds in nature. mdpi.combohrium.com Its fundamental importance is highlighted by its presence in the essential amino acid tryptophan, which is a constituent of most proteins. researchgate.netbohrium.com Tryptophan also acts as the biosynthetic precursor for a vast array of secondary metabolites. bohrium.com In animals, this includes the vital neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which plays a critical role in the central nervous system. bohrium.com In the plant kingdom, indole-containing compounds include indole-3-acetic acid, a primary plant growth hormone, and a multitude of complex indole alkaloids, many of which possess potent pharmacological properties. researchgate.netmdpi.com This natural prevalence has made the indole scaffold a versatile pharmacophore in drug discovery, with derivatives being developed as anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.netbhu.ac.in
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational scaffold in chemistry. Current time information in Bangalore, IN.dovepress.com It is isoelectronic with benzene but has distinctly different properties due to the nitrogen atom's lone pair of electrons, which imparts basicity. Current time information in Bangalore, IN.dovepress.com Pyridine derivatives are ubiquitous, found in natural products like nicotine (B1678760) and essential vitamins such as niacin. Current time information in Bangalore, IN. Their applications are extensive, serving as key building blocks in the synthesis of numerous pharmaceuticals and agrochemicals, including insecticides and herbicides. dovepress.com Beyond bioactivity, the pyridine ring is a crucial component in materials science for creating polymers and dyes and serves as an important ligand in organometallic chemistry and asymmetric catalysis due to its ability to coordinate with metal ions. Current time information in Bangalore, IN.dovepress.com
Table 1: Comparative Properties of Indole and Pyridine Scaffolds
| Feature | Indole | Pyridine |
|---|---|---|
| Structure | Fused bicyclic (Benzene + Pyrrole) | Monocyclic 6-membered ring |
| Electronic Nature | π-excessive, electron-rich | π-deficient, electron-poor |
| Reactivity | Prone to electrophilic substitution, primarily at the C3-position. bhu.ac.in | Prone to nucleophilic substitution; undergoes electrophilic substitution with difficulty. nih.gov |
| Acidity/Basicity | Weakly acidic (pKa of N-H ~17) | Weakly basic (pKa of conjugate acid ~5.25). dovepress.com |
| Key Natural Examples | Tryptophan, Serotonin, Auxins. researchgate.netbohrium.com | Nicotine, Vitamin B3 (Niacin), Vitamin B6 (Pyridoxine). Current time information in Bangalore, IN. |
| Role in Drug Discovery | Core scaffold for anticancer, antiviral, and anti-inflammatory drugs. nih.govbhu.ac.in | Essential component in drugs for various therapeutic areas; used to enhance solubility. nih.gov |
| Coordination Chemistry | Can coordinate to metals via N1, C2, C3, or the π-system. cmu.eduresearchgate.net | Strong σ-donating ligand via the nitrogen lone pair. Current time information in Bangalore, IN. |
The fusion of heterocyclic rings into polycyclic frameworks is a powerful strategy in molecular design. cmu.eduacs.org This approach creates geometrically well-defined and rigid structures, which can enhance interaction efficiency and selectivity with biological targets like enzymes and receptors. bohrium.comcmu.edu Compared to their non-fused counterparts, fused systems often exhibit enhanced chemical stability and unique electronic properties. cmu.edu This structural rigidity and the precise three-dimensional orientation of substituents are highly desirable in the development of advanced pharmaceuticals for complex diseases. cmu.eduacs.org Furthermore, these systems are vital in designing functional materials, including organic semiconductors and catalysts, where their specific electronic and optical properties can be finely tuned. cmu.edu
Academic Rationale for Investigating the 3-(2-Pyridylmethyl) Substitution Pattern in Indole Chemistry
The specific linkage of a 2-pyridylmethyl group to the C3 position of indole creates a hybrid molecule, Indole, 3-(2-pyridylmethyl)-, that is of significant academic and practical interest. ontosight.ai This substitution pattern is not arbitrary; it is a deliberate design choice aimed at combining the distinct chemical attributes of both parent heterocycles to create a molecule with novel functionalities. ontosight.aiontosight.ai
The combination of indole and pyridine moieties into a single molecule can produce synergistic effects, leading to compounds with enhanced or novel biological activities. bohrium.comdovepress.com Numerous studies on indole-pyridine hybrids have demonstrated their potential as anticancer, anti-inflammatory, antimalarial, and antimicrobial agents. bohrium.comdovepress.com
A primary driver for investigating the 3-(2-pyridylmethyl)indole scaffold is its outstanding potential as a chelating ligand in coordination chemistry. The structure incorporates a soft, π-rich indole system and a hard, σ-donating pyridine nitrogen atom, connected by a flexible methylene (B1212753) bridge. This arrangement creates a bidentate ligand capable of binding to a wide variety of transition metals, such as palladium(II), copper(I), and iron(III). nih.govcmu.eduresearchgate.net The resulting metal complexes are themselves subjects of research for applications in catalysis, materials science, and as potential therapeutic agents. nih.govresearchgate.net The ability of the indole C2–C3 bond to also participate in metal binding further increases the versatility of this scaffold in forming novel organometallic structures. cmu.edu
Table 2: Examples of Metal Complexes Formed with Related Indole-Pyridine Hybrid Ligands
| Ligand Type | Metal Ion | Coordination Mode | Resulting Complex Application/Significance |
|---|---|---|---|
| 3-(Pyridylmethylamino)ethylindole | Palladium(II) | Binds via pyridine and amine nitrogens, forming a square-planar complex. researchgate.net | Investigated for cyclopalladation, where the indole ring can subsequently bind to the metal center. acs.orgresearchgate.net |
| N-(3-indolylmethyl)-N,N-bis(6-methyl-2-pyridylmethyl)amine | Copper(I) | Binds via three nitrogen atoms (two pyridine, one amine) to form a tetrahedral complex. cmu.edu | Demonstrates unique copper-indole bonding interactions relevant to bioinorganic chemistry. cmu.edu |
| Tris(2-pyridylmethyl)amine (TPA) Analogues | Iron(II)/Iron(III) | Tridentate binding via pyridine and amine nitrogens to form pseudo-octahedral complexes. nih.gov | Models for bioinorganic systems and catalysts for oxidation reactions. nih.gov |
| Indole-3-thiosemicarbazone | Copper(I), Silver(I) | Binds through the thione sulfur atom, often with other ligands like phosphines. nih.gov | Complexes exhibit potential as antimicrobial or anticancer agents. nih.gov |
The introduction of the 2-pyridylmethyl substituent at the C3-position of indole imparts a unique combination of electronic and steric characteristics. The methylene (-CH2-) linker provides conformational flexibility, while the pyridine ring itself introduces significant electronic and steric influences. nih.gov
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. When attached to the electron-rich C3 position of the indole, it acts as an electron-withdrawing group, modulating the electron density of the entire indole system. This electronic perturbation can alter the reactivity of the indole ring and the N-H bond, influencing its participation in further chemical transformations and its interactions with biological macromolecules. ontosight.ai
Steric Effects: The pyridylmethyl group possesses considerable steric bulk. This size and shape can direct the approach of reagents in subsequent reactions, a concept known as steric hindrance. In a biological context, this steric profile can enhance binding selectivity to a specific protein pocket while preventing off-target interactions. nih.gov The ability to modify substituents on the pyridine ring allows for the fine-tuning of these steric and electronic properties, a common strategy in the development of catalysts and drugs where small structural changes can lead to significant differences in performance and activity. tcichemicals.com The stabilization provided by such aromatic substituents is a known phenomenon in related chemical systems.
Historical Context of Indole Chemistry and Related Functional Molecules
The journey of indole chemistry is deeply rooted in the study of natural products. Its history began with the investigation of the vibrant blue dye, indigo. ontosight.ai In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. bhu.ac.in The name "indole" itself is a portmanteau of "indigo" and "oleum" (Latin for oil), reflecting its origin. evitachem.com By 1869, Baeyer had proposed the correct bicyclic structure, a fusion of a benzene ring and a pyrrole ring. ontosight.ai
The significance of the indole scaffold expanded dramatically in the 1930s with the discovery that it forms the core of many vital alkaloids, including the essential amino acid tryptophan and the neurotransmitter serotonin. ontosight.ai This realization spurred intense research, cementing indole's status as a "privileged scaffold" in medicinal chemistry. Its derivatives are found in a wide array of pharmacologically active compounds, from the anti-inflammatory drug indomethacin (B1671933) to anti-migraine agents like sumatriptan. ontosight.airesearchgate.net The inherent electronic properties of the indole ring, particularly the high electron density at the C3 position, make it a versatile building block for creating complex, functional molecules. bhu.ac.in
The ability to construct the indole core and its derivatives has been a central theme in organic synthesis for over a century. The evolution of these methods reflects the broader advancements in the field, moving from harsh reaction conditions to more efficient, selective, and environmentally benign strategies.
One of the earliest and most enduring methods is the Fischer Indole Synthesis , discovered by Emil Fischer in 1883. bhu.ac.inwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an aldehyde or ketone. bhu.ac.in While powerful for creating 2- and/or 3-substituted indoles, its application can be limited by the need for strong acids and high temperatures. wikipedia.orgtandfonline.com
Over the years, numerous other named reactions were developed to broaden the scope of indole synthesis. The Madelung Synthesis involves the base-catalyzed cyclization of N-acyl-o-toluidines, though it often requires very high temperatures. bhu.ac.in The Reissert Synthesis provides a route starting from o-nitrotoluene and diethyl oxalate (B1200264). bhu.ac.in These classical methods, while foundational, paved the way for more modern and versatile approaches.
The late 20th and early 21st centuries saw a surge in the development of new synthetic strategies, many focusing on the regioselective construction of substituted indoles. magtech.com.cn For a molecule like Indole, 3-(2-pyridylmethyl)-, methods for introducing substituents at the C3-position are particularly relevant. Friedel-Crafts-type reactions, Mannich reactions, and Michael additions are commonly used to alkylate the C3 position of a pre-formed indole ring. bhu.ac.in For instance, the synthesis of Indole, 3-(2-pyridylmethyl)- can be approached by reacting indole with 2-picoline derivatives or by reacting 3-indolecarboxaldehyde with a suitable pyridine precursor followed by reduction. ontosight.ai More advanced techniques involving transition-metal catalysis, such as palladium-catalyzed cross-coupling and ruthenium-catalyzed cycloisomerization, have further expanded the synthetic toolbox, allowing for the construction of highly functionalized indoles under milder conditions. acs.orgsnnu.edu.cn
Table 1: Key Methodologies in Indole Synthesis
| Synthesis Method | Year Discovered | Key Reactants | Typical Application |
|---|---|---|---|
| Fischer Indole Synthesis | 1883 | Arylhydrazone, Acid catalyst | Synthesis of 2,3-substituted indoles |
| Reissert Synthesis | - | o-Nitrotoluene, Diethyl oxalate | Synthesis of indole-2-carboxylic acids |
| Madelung Synthesis | - | N-acyl-o-toluidine, Strong base | Synthesis of (often 2-alkyl) indoles |
| Bartoli Indole Synthesis | - | Ortho-substituted nitroarene, Vinyl Grignard reagent | Synthesis of 7-substituted indoles |
| Transition-Metal Catalysis | Late 20th C. | Alkynylanilines, Palladium/Ruthenium catalysts | Regioselective synthesis of substituted indoles |
This table provides an interactive overview of seminal indole synthesis methods.
The pyridine ring, an electron-deficient heterocycle, is another cornerstone of medicinal chemistry and materials science. snnu.edu.cnresearchgate.net However, its electronic nature presents unique challenges for chemical modification. The nitrogen atom deactivates the ring towards electrophilic substitution and directs reactions to specific positions, making the selective functionalization of all carbon atoms a significant synthetic hurdle. snnu.edu.cnresearchgate.net
Historically, the synthesis of functionalized pyridines often relied on constructing the ring from acyclic precursors. researchgate.net Direct functionalization of a pre-existing pyridine ring, known as C-H functionalization, has become a major focus of modern synthetic chemistry due to its efficiency and step-economy. researchgate.net
The inherent reactivity of pyridine typically favors functionalization at the C2 and C4 positions. researchgate.net Creating the 2-pyridylmethyl moiety required for Indole, 3-(2-pyridylmethyl)- involves functionalizing the methyl group of 2-picoline (2-methylpyridine) or attaching a substituent to the C2 position of the pyridine ring. Post-synthetic functionalization of ligands like tris-(2-pyridylmethyl)amine has been explored, demonstrating methods to modify the methylene bridges. rsc.org Recent breakthroughs have focused on overcoming the innate reactivity patterns of pyridine. For example, strategies using temporary dearomatization or specialized directing groups have been developed to achieve the more challenging meta-selective (C3/C5) functionalization. snnu.edu.cn Furthermore, advanced methods involving organometallic reagents, such as the use of n-butylsodium to generate 4-sodiopyridines for subsequent reactions, have opened new pathways for functionalizing positions remote to the nitrogen atom. nih.govchemrxiv.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
5580-44-9 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H12N2/c1-2-7-14-13(6-1)11(10-16-14)9-12-5-3-4-8-15-12/h1-8,10,16H,9H2 |
InChI Key |
REMGZSGXONUDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Indole, 3 2 Pyridylmethyl and Its Analogues
Retrosynthetic Approaches to the Indole (B1671886), 3-(2-pyridylmethyl)- Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.
Disconnection Strategies at the C(indole)-C(methylene) Bond
A primary retrosynthetic disconnection for Indole, 3-(2-pyridylmethyl)- involves cleaving the bond between the indole C3 position and the methylene (B1212753) bridge. This approach simplifies the target molecule into an indole nucleus and a 2-pyridylmethyl moiety.
This disconnection suggests a forward synthesis based on the alkylation of an indole ring with a suitable 2-pyridylmethyl electrophile. The indole ring is inherently nucleophilic at the C3 position, making it amenable to electrophilic substitution. nih.gov A common strategy to achieve this is the Friedel-Crafts alkylation. nih.govwikipedia.org
The key synthons and their corresponding synthetic equivalents are outlined below:
| Synthon | Synthetic Equivalent |
| Indole Anion (Nucleophile) | Indole, N-protected Indole, Indolyl-Grignard reagent |
| 2-Pyridylmethyl Cation (Electrophile) | 2-(Halomethyl)pyridine (e.g., 2-picolyl chloride), 2-Pyridylmethyl tosylate, 2-Pyridinecarboxaldehyde (via reductive amination) |
The reaction typically proceeds by activating the 2-pyridylmethyl group, for instance, by converting 2-pyridinemethanol (B130429) into a more reactive halide or tosylate. This electrophile can then react with indole, often in the presence of a Lewis acid or under conditions that favor nucleophilic substitution, to form the desired C-C bond. nih.gov Challenges in this approach can include overalkylation of the indole ring and potential side reactions at the indole nitrogen. nih.gov The use of N-protected indoles can mitigate some of these challenges.
Pathways for Indole Ring Formation Precursors
An alternative retrosynthetic strategy involves forming the indole ring with the 3-(2-pyridylmethyl) substituent already incorporated into one of the precursors. This approach relies on established indole ring synthesis methodologies, where the starting materials are designed to yield the target structure directly.
For example, considering the well-known Fischer indole synthesis, the disconnection would occur on the indole ring itself, leading to a phenylhydrazone precursor. This phenylhydrazone would be derived from phenylhydrazine (B124118) and a ketone that already contains the 2-pyridyl moiety.
Retrosynthetic Pathway via Fischer Indole Synthesis Precursor:
Indole, 3-(2-pyridylmethyl)- => Phenylhydrazone of 1-(pyridin-2-yl)propan-2-one (B1294891) => Phenylhydrazine + 1-(Pyridin-2-yl)propan-2-one
This strategy shifts the synthetic challenge from the final C-C bond formation to the synthesis of the appropriately substituted carbonyl compound.
Classical and Modern Indole Ring Annulation Strategies Applied to Indole, 3-(2-pyridylmethyl)-
Several classical and modern named reactions can be adapted for the synthesis of the Indole, 3-(2-pyridylmethyl)- scaffold.
Fischer Indole Synthesis and its Modern Variants
The Fischer indole synthesis is a robust and widely used method for constructing the indole core. wikipedia.orgthermofisher.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.com
To synthesize Indole, 3-(2-pyridylmethyl)-, the required precursor would be the phenylhydrazone of 1-(pyridin-2-yl)propan-2-one. The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgjk-sci.com
Reaction Scheme: Fischer Indole Synthesis
Phenylhydrazine + 1-(Pyridin-2-yl)propan-2-one --(Acid Catalyst, Heat)--> Indole, 3-(2-pyridylmethyl)- + NH₃
Modern variants of the Fischer synthesis offer milder reaction conditions and broader substrate scope. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling reaction to form the N-arylhydrazone precursor from an aryl bromide and a hydrazone, which can then undergo Fischer cyclization. wikipedia.orgorganic-chemistry.org This approach provides greater flexibility in accessing diverse starting materials. organic-chemistry.org
| Method | Key Features | Application to Target Synthesis |
| Classical Fischer Synthesis | Acid-catalyzed (e.g., HCl, ZnCl₂, PPA) thermal cyclization of arylhydrazones. wikipedia.orgalfa-chemistry.com | Requires synthesis of 1-(pyridin-2-yl)propan-2-one as the ketone precursor. |
| Buchwald Modification | Palladium-catalyzed formation of N-arylhydrazones from aryl bromides and hydrazones. wikipedia.orgorganic-chemistry.org | Allows for the coupling of bromobenzene (B47551) with the hydrazone of 1-(pyridin-2-yl)propan-2-one. |
Bartoli, Reissert, and Madelung Indole Syntheses
Other classical indole syntheses can also be conceptually applied, although they may present different strategic challenges.
Bartoli Indole Synthesis : This reaction typically involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to form a 7-substituted indole. wikipedia.orgjk-sci.com Adapting this method for a 3-substituted indole like the target molecule would require a non-standard precursor. While versatile for 7-substituted indoles, its direct application to synthesize Indole, 3-(2-pyridylmethyl)- is not straightforward. wikipedia.orgquimicaorganica.org
Reissert Indole Synthesis : The Reissert synthesis traditionally starts from an o-nitrotoluene and diethyl oxalate (B1200264) to produce indole-2-carboxylic acid. wikipedia.orgresearchgate.net To yield a 3-substituted product, a modified starting material, such as 2-nitro-α-(pyridin-2-yl)toluene, would be necessary. The synthesis involves condensation, reductive cyclization, and subsequent decarboxylation. wikipedia.org
Madelung Indole Synthesis : This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.orgresearchgate.net To form Indole, 3-(2-pyridylmethyl)-, the precursor would need to be N-(2-(pyridin-2-yl)acetyl)-o-toluidine. The strong basic conditions and high temperatures can limit the functional group tolerance of this reaction. wikipedia.org However, modern modifications have been developed to proceed under milder conditions. nih.gov
Transition Metal-Catalyzed Cyclization Reactions for Indole Formation
Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for indole synthesis, offering high efficiency and regioselectivity. nih.gov
Palladium-Catalyzed Syntheses : Palladium catalysts are widely used for constructing C-C and C-N bonds. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an alkyne with an o-haloaniline. rsc.org To synthesize the target molecule, one could envision a reaction between o-iodoaniline and a suitably designed alkyne, 3-(pyridin-2-yl)prop-1-yne, although regioselectivity could be a challenge. Another approach is the palladium-catalyzed intramolecular C-H activation/cyclization of N-allylanilines or related substrates. nih.gov
Copper-Catalyzed Syntheses : Copper catalysis offers a cost-effective and versatile alternative for indole synthesis. acs.org Copper-catalyzed methods can be employed for both C-N cross-coupling reactions to form key intermediates and for the direct C3-alkylation of pre-formed indole rings. researchgate.netresearchgate.net For instance, a copper-catalyzed borrowing hydrogen reaction between indole and 2-pyridinemethanol could directly yield Indole, 3-(2-pyridylmethyl)-. researchgate.net This method is highly atom-economical and environmentally benign.
Summary of Potential Catalytic Approaches
| Catalyst System | Reaction Type | Potential Precursors |
| Palladium | Larock Annulation | o-Iodoaniline, 3-(pyridin-2-yl)prop-1-yne |
| Palladium | Intramolecular C-H Activation | N-Substituted anilines with an appropriate alkenyl or alkynyl side chain containing the pyridyl group. |
| Copper | C3-Alkylation (Borrowing Hydrogen) | Indole, 2-Pyridinemethanol |
| Copper | Intramolecular C-N Coupling | o-Halobenzaldehydes and amino esters containing the pyridyl moiety. acs.org |
These modern catalytic methods provide powerful tools for the synthesis of complex indole derivatives like Indole, 3-(2-pyridylmethyl)-, often with improved yields and milder conditions compared to classical methods.
Regioselective Functionalization at the Indole C-3 Position (including introduction of the pyridylmethyl group)
The introduction of substituents at the C-3 position of the indole nucleus is a cornerstone of indole chemistry due to the inherent electronic properties of the ring system. ksu.edu.sanih.gov The pyrrole (B145914) moiety of indole is significantly more electron-rich than the fused benzene (B151609) ring, making it the primary site for chemical modification. quimicaorganica.orgquora.com
The C-3 position of indole is the most nucleophilic and therefore the preferred site for electrophilic substitution. ksu.edu.sabhu.ac.in This regioselectivity is governed by the superior stability of the cationic intermediate (indoleninium ion) formed upon attack at C-3. ksu.edu.sabhu.ac.in In this intermediate, the positive charge can be stabilized via delocalization of the nitrogen's lone pair of electrons without disrupting the aromaticity of the benzene ring, a stabilization pathway not available for the intermediate formed from C-2 attack. ksu.edu.sabhu.ac.in
The introduction of the 2-pyridylmethyl group at the C-3 position can be achieved through reactions analogous to classical electrophilic alkylations. bhu.ac.in For instance, reacting indole with an electrophilic source of the pyridylmethyl group, such as 2-(halomethyl)pyridine or 2-pyridylmethanol under acidic conditions, can lead to the desired C-3 substituted product. This is similar to the well-established alkylation of indole with methyl iodide, which predominantly yields 3-methylindole. ksu.edu.sabhu.ac.in Another classical C-3 functionalization, the Mannich reaction, which yields 3-(dimethylaminomethyl)indole (gramine), highlights the high reactivity of this position and provides a versatile intermediate for introducing other 3-substituents. ksu.edu.saquimicaorganica.orgbhu.ac.in
Table 1: Comparison of Intermediates in Electrophilic Substitution of Indole
| Site of Attack | Intermediate Structure | Stability | Rationale |
| C-3 | Indoleninium ion | More Stable | Positive charge is stabilized by the lone pair on the nitrogen atom while maintaining the aromaticity of the benzene ring. ksu.edu.sabhu.ac.in |
| C-2 | Cationic intermediate | Less Stable | Stabilization by the nitrogen lone pair would disrupt the aromatic sextet of the fused benzene ring. ksu.edu.sabhu.ac.in |
While direct C-3 metalation of N-H indole is challenging due to the higher acidity of the N-H proton, cross-coupling strategies offer a powerful alternative for C-3 functionalization. bhu.ac.in N-metallated indoles, such as indolyl Grignard reagents (1-indolylmagnesium halides), serve as effective nucleophiles. bhu.ac.in These reagents react with electrophiles, including 2-(halomethyl)pyridines, to selectively form a new carbon-carbon bond at the C-3 position. bhu.ac.in
Transition-metal-catalyzed reactions have also emerged as a key tool. However, for direct C-H functionalization, achieving C-3 selectivity over the often-favored C-2 position requires careful control of reaction conditions or the use of specific directing groups. researchgate.net Methodologies for the regioselective C-3 alkylation of indoles with alcohols have been developed that operate without transition metals, instead utilizing an oxidant like nitrobenzene (B124822) in the presence of a strong base. nih.gov
Directed C-H Functionalization Strategies for Indole, 3-(2-pyridylmethyl)- Derivatives
Once the Indole, 3-(2-pyridylmethyl)- core is assembled, further functionalization can be achieved through directed C-H activation, a modern synthetic tool that allows for the modification of otherwise unreactive C-H bonds with high regioselectivity. nih.gov
The nitrogen atom of the pyridine (B92270) ring is an excellent Lewis base and can function as a powerful directing group by coordinating to a transition metal center. nih.gov This coordination brings the catalyst into close proximity to specific C-H bonds, enabling their selective activation and functionalization. wikipedia.orgbaranlab.org In derivatives of Indole, 3-(2-pyridylmethyl)-, the pyridyl nitrogen can direct a metal catalyst (e.g., Palladium, Rhodium, Iridium) towards the C-2 position of the indole ring or a C-H bond on the pyridine ring itself. nih.govresearchgate.net Studies on related N-substituted pyridylmethyl indoles have confirmed that the pyridyl group effectively directs functionalization to the C-2 position of the indole. nih.govacs.org
Table 2: Examples of Pyridyl-Directed C-H Functionalization
| Substrate | Directing Group Position | Catalyst | Position Functionalized | Reaction Type |
| N-(2-pyridylmethyl)-indole | Indole N1 | PdCl₂ | Indole C-2 | Alkenylation nih.gov |
| N-(2-pyridyl)sulfonylindole | Indole N1 | PdCl₂(MeCN)₂ | Indole C-2 | Alkenylation nih.gov |
| N-Aryl Indole | Indole N1 (with 3-alkyl-2-pyridyl DG) | Iridium | Indole C-2 | Silylation researchgate.net |
Controlling regioselectivity between the C-2 and C-3 positions is a central theme in indole synthesis. nih.gov With the C-3 position occupied by the 2-pyridylmethyl group, subsequent electrophilic attack is generally expected to occur at the C-2 position. ksu.edu.sabhu.ac.in However, transition-metal-catalyzed C-H activation offers a more nuanced and powerful level of control.
The choice of catalyst and directing group is paramount in dictating the site of functionalization. chemrxiv.org For instance, while the inherent reactivity of the 3-substituted indole might favor C-2 functionalization, the pyridyl nitrogen in the substituent acts as an internal directing group, reinforcing this preference under catalytic conditions. nih.gov This allows for the selective introduction of a variety of functional groups, such as aryl, alkyl, or silyl (B83357) groups, at the C-2 position. researchgate.net In some systems, the choice of metal catalyst itself can switch the regioselectivity; for example, a photocatalyst might favor C-2 functionalization while a copper catalyst directs the same reagent to the C-3 position of an unsubstituted indole. rsc.org
Derivatization of the Pyridyl Moiety and the Indole Nitrogen
Beyond the indole core, both the pyridyl ring and the indole nitrogen offer sites for further molecular diversification. ksu.edu.sa
The pyridine ring within the 3-(2-pyridylmethyl) substituent can be modified using strategies developed for pyridine chemistry. Directed ortho-metalation (DoM) is a particularly effective method for functionalizing pyridine rings with high regioselectivity. clockss.orgnih.gov This involves using a directing metalating group (DMG) on the pyridine to guide deprotonation by a strong base (like an alkyllithium) to an adjacent position, which can then be trapped with an electrophile. clockss.orgorganic-chemistry.org
The indole nitrogen retains its N-H bond, which can be readily functionalized. Deprotonation with a strong base, such as sodium hydride (NaH), generates a nucleophilic indolide anion. youtube.com This anion can then participate in substitution reactions with a wide array of electrophiles, such as alkyl halides or acyl chlorides, to afford N-alkylated or N-acylated products. nih.govnih.govrsc.orgnih.gov This N-alkylation is a robust and widely used method for introducing diversity and modulating the biological and physical properties of indole-containing compounds. mdpi.com
Substitution on the Pyridine Ring
The introduction of substituents onto the pyridine ring of "Indole, 3-(2-pyridylmethyl)-" is crucial for modulating its physicochemical and biological properties. Methodologies for achieving this often involve the synthesis of appropriately substituted pyridine precursors prior to their coupling with the indole nucleus.
One versatile approach involves the remodeling of (aza)indole or benzofuran (B130515) skeletons to generate highly functionalized pyridines. nih.gov This ring cleavage methodology allows for the synthesis of pyridines with diverse substitution patterns, which can then be utilized to prepare analogues of "Indole, 3-(2-pyridylmethyl)-". For instance, N-substituted 3-formyl (aza)indoles can react with various β-ketoesters, sulfones, or phosphonates to yield 2-alkyl/aryl, 3-electron-withdrawing group substituted pyridines. nih.gov The reaction proceeds through an in situ generated β-aminoacrylate, which undergoes an aldol-type reaction with the 3-formyl (aza)indole. nih.gov This method demonstrates broad substrate scope, tolerating various substituents on the (aza)indole ring, including electron-donating and electron-withdrawing groups. nih.gov
| Starting Material | Reagent | Product | Yield (%) | Reference |
| N-Phenylsulfonyl-3-formylindole (bromo substituted) | Ethyl acetoacetate | Bromo-substituted 5-aminoaryl pyridine | Moderate | nih.gov |
| N-Phenylsulfonyl-3-formylindole (nitro substituted) | Ethyl acetoacetate | Nitro-substituted 5-aminoaryl pyridine | Good | nih.gov |
| N-Benzyl-3-formylindole | Ethyl acetoacetate | Benzyl-substituted 5-aminoaryl pyridine | Good-Exc | nih.gov |
| 3-Formyl-7-azaindole | Ethyl acetoacetate | o-Aminopyridyl-conjugated pyridine | Good | nih.gov |
Another strategy focuses on the synthesis of substituted pyridines from non-indole precursors, which are subsequently used to introduce the pyridylmethyl moiety at the C3 position of indole. A three-component synthesis of polysubstituted pyridines has been developed, which involves a catalytic intermolecular aza-Wittig reaction to form 2-azadienes, followed by their Diels-Alder reactions. This two-pot process can utilize a range of aryl and heteroaromatic aldehydes, providing access to diverse tri- and tetrasubstituted pyridines.
N-Substitution of the Indole Nitrogen
Modification of the indole nitrogen in "Indole, 3-(2-pyridylmethyl)-" offers another avenue for structural diversification and property tuning. Both N-alkylation and N-arylation methods have been extensively explored for indole derivatives in general, and these can be applied to the target compound.
N-Alkylation: The N-alkylation of indoles can be achieved under various conditions. A common method involves the deprotonation of the indole NH with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. youtube.com This SN2 reaction is generally efficient for primary alkyl halides. youtube.com For more complex alkyl groups, transition metal-catalyzed methods have been developed. For instance, an iron-catalyzed N-alkylation of indolines followed by oxidation provides a selective route to N-alkylated indoles. nih.gov This method utilizes a tricarbonyl(cyclopentadienone) iron complex as the catalyst and alcohols as the alkylating agents. nih.gov Copper-catalyzed N-alkylation of indoles using N-tosylhydrazones has also been reported as an efficient method. rsc.org Furthermore, an intermolecular and enantioselective aza-Wacker-type reaction has been developed for the N-alkylation of indoles with alkenols, offering a route to chiral N-alkylated indoles. nih.gov
N-Arylation: The N-arylation of indoles is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. nih.govnih.gov Palladium-catalyzed N-arylation has been shown to be effective using bulky, electron-rich phosphine (B1218219) ligands, enabling the coupling of indoles with aryl iodides, bromides, chlorides, and triflates. organic-chemistry.org Copper-catalyzed procedures also represent a significant portion of N-arylation methodologies for indoles. nih.gov In addition to metal-catalyzed approaches, transition-metal-free methods for N-arylation have been developed, utilizing reagents like diaryliodonium salts. mdpi.com
| Reaction Type | Catalyst/Reagent | Substrates | Key Features | Reference |
| N-Alkylation | ||||
| SN2 | Sodium Hydride, Alkyl Halide | Indole, Primary Alkyl Halides | Straightforward, efficient for simple alkyl groups. | youtube.com |
| Iron-Catalyzed | Tricarbonyl(cyclopentadienone) iron complex | Indoline, Alcohols | Selective N-alkylation followed by oxidation. | nih.gov |
| Copper-Catalyzed | Copper Iodide, Tri(p-tolyl)phosphine | Indole, N-Tosylhydrazones | Direct N-alkylation. | rsc.org |
| Aza-Wacker Reaction | Palladium Catalyst | Indole, Alkenols | Enantioselective, forms chiral N-alkylated indoles. | nih.gov |
| N-Arylation | ||||
| Buchwald-Hartwig | Palladium Catalyst, Bulky Phosphine Ligands | Indole, Aryl Halides/Triflates | Broad substrate scope, mild conditions. | organic-chemistry.org |
| Ullmann Condensation | Copper Catalyst | Indole, Aryl Halides | Classic method for N-arylation. | nih.gov |
| Metal-Free | Diaryliodonium Salts | Indole, Diaryliodonium Salts | Avoids transition metal contamination. | mdpi.com |
Catalytic and Green Chemistry Approaches in the Synthesis of Indole, 3-(2-pyridylmethyl)-
The principles of green chemistry and the use of catalytic methods are increasingly integral to the synthesis of complex molecules like "Indole, 3-(2-pyridylmethyl)-". These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.
Photocatalytic and Enzymatic Cascade Reactions
Photocatalytic Reactions: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. kaust.edu.sa In the context of indole synthesis, photocatalysis can be employed for C-H activation and the formation of new carbon-carbon or carbon-heteroatom bonds. kaust.edu.sa For instance, the synthesis of indoles via photoinduced nitrene C-H insertion has been demonstrated. rsc.org Diastereoselective dearomatization of indoles via photocatalytic hydroboration has also been achieved using a heterogeneous carbon nitride catalyst, offering a metal-free approach to functionalized indolines. nih.gov While specific applications to "Indole, 3-(2-pyridylmethyl)-" are still emerging, these methodologies hold significant promise for its synthesis and functionalization.
Enzymatic Cascade Reactions: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can catalyze complex transformations with high stereo- and regioselectivity under mild aqueous conditions. The development of photoenzymatic one-pot hybrid systems, combining photocatalysis and enzyme catalysis, has been explored for the synthesis of 3,3-disubstituted indole-2-ketones from N-methyl indoles. rsc.org Furthermore, enzymatic strategies are being developed for the synthesis of various indole-based heterocycles. acs.orgresearchgate.net These approaches, while not yet specifically reported for "Indole, 3-(2-pyridylmethyl)-", represent a frontier in the green synthesis of complex indole alkaloids.
Metal-Free and Electrochemical Synthetic Methods
Metal-Free Synthesis: The development of metal-free synthetic methods is a key goal in green chemistry to avoid the costs and potential toxicity associated with transition metal catalysts. Metal-free oxidative coupling of arylmethylamines with indoles using molecular oxygen as a green oxidant has been developed for the synthesis of bis(indolyl)methanes. nih.gov Additionally, a metal-free and regiospecific synthesis of 3-arylindoles has been achieved through an organic acid-base promoted reaction. rsc.org Transition-metal-free C3 arylation of indoles with aryl halides promoted by KOtBu has also been reported. nih.gov A transition-metal-free [3+3] annulation of indol-2-ylmethyl carbanions to nitroarenes provides a novel route to indolo[3,2-b]quinolines. beilstein-journals.org These metal-free approaches offer sustainable alternatives for the synthesis of "Indole, 3-(2-pyridylmethyl)-" analogues.
Electrochemical Synthesis: Electrochemical methods provide a powerful and sustainable platform for organic synthesis, often avoiding the need for stoichiometric chemical oxidants or reductants. Electrosynthesis can be used to generate reactive intermediates under mild conditions. The electrochemical synthesis of bisindolylmethanes from indoles and ethers has been reported, utilizing LaCl3 as a catalyst. researchgate.net While direct electrochemical synthesis of "Indole, 3-(2-pyridylmethyl)-" has not been extensively documented, the broader applications of electrochemistry in indole functionalization suggest its potential for future synthetic strategies.
Comprehensive Spectroscopic and Structural Elucidation of Indole, 3 2 Pyridylmethyl
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound and investigating its fragmentation pathways. For "Indole, 3-(2-pyridylmethyl)-", with a molecular formula of C14H12N2, the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition with high accuracy.
A plausible primary fragmentation pathway for the protonated molecule [M+H]+ would involve the cleavage of the C-C bond between the methylene (B1212753) group and the indole (B1671886) ring. This would lead to the formation of a stable pyridin-2-ylmethyl cation and a neutral indole molecule, or vice versa. Another possibility is the formation of a tropylium-like ion from the pyridine (B92270) ring. The fragmentation of the indole moiety itself is also well-documented, often involving the loss of small molecules like HCN. researchgate.net
Table 1: Predicted Major Fragment Ions of Protonated Indole, 3-(2-pyridylmethyl)- in HRMS
| Fragment Ion | Proposed Structure | m/z (monoisotopic) |
| [C8H7N]+ | Indole cation | 117.0578 |
| [C6H6N]+ | Pyridin-2-ylmethyl cation | 92.0500 |
| [C7H7]+ | Tropylium ion | 91.0548 |
Note: This table is predictive and based on general fragmentation principles and data from analogous compounds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. A full assignment of the ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) NMR techniques, would unequivocally confirm the connectivity of "Indole, 3-(2-pyridylmethyl)-".
Although a complete, published NMR dataset for "Indole, 3-(2-pyridylmethyl)-" could not be located, the expected chemical shifts can be predicted based on the known spectra of indole and substituted pyridines. The protons and carbons of the indole ring will show characteristic shifts, with the protons on the pyrrole (B145914) ring being particularly distinct. The protons of the pyridyl group will appear in the aromatic region, and the methylene bridge protons will present as a singlet.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Indole Moiety in CDCl₃ Data based on Indole
| Proton | Chemical Shift (ppm) |
| H-1 (NH) | ~8.10 |
| H-2 | ~6.50 |
| H-3 | ~7.20 |
| H-4 | ~7.65 |
| H-5 | ~7.10 |
| H-6 | ~7.15 |
| H-7 | ~7.60 |
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Indole Moiety in CDCl₃ Data based on Indole
| Carbon | Chemical Shift (ppm) |
| C-2 | ~124.5 |
| C-3 | ~102.3 |
| C-3a | ~128.0 |
| C-4 | ~120.8 |
| C-5 | ~122.1 |
| C-6 | ~119.8 |
| C-7 | ~111.1 |
| C-7a | ~135.7 |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, confirming the proton connectivity within the indole and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence) would provide direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) is key to identifying the connectivity between different parts of the molecule. It would show correlations between protons and carbons that are two or three bonds away. For instance, correlations between the methylene protons and carbons of both the indole and pyridine rings would confirm the 3-(2-pyridylmethyl) substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is valuable for conformational analysis, such as the relative orientation of the indole and pyridine rings.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to differences in molecular conformation and packing. ipb.pt While no solid-state NMR studies have been reported for "Indole, 3-(2-pyridylmethyl)-", this technique could be employed to investigate its solid-state forms and identify any potential tautomeric equilibria.
X-ray Crystallography for Solid-State Molecular Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of "Indole, 3-(2-pyridylmethyl)-", confirming its molecular geometry. As the molecule is achiral, the concept of absolute configuration does not apply.
While the crystal structure of "Indole, 3-(2-pyridylmethyl)-" has not been reported, studies on other indole derivatives provide insights into the types of intermolecular interactions that can be expected. researchgate.netcardiff.ac.uk
The arrangement of molecules in a crystal lattice is governed by various intermolecular interactions. For "Indole, 3-(2-pyridylmethyl)-", the following interactions would likely play a significant role in its crystal packing:
Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor and can form hydrogen bonds with the nitrogen atom of the pyridine ring of a neighboring molecule, or with other acceptor groups if present.
π-π Stacking: The aromatic indole and pyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant driving force in the packing of many aromatic compounds. nih.gov The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements. researchgate.net
C-H···π Interactions: Weak hydrogen bonds between C-H groups and the π-systems of the aromatic rings can also contribute to the stability of the crystal lattice. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for functional group identification. The combination of IR and Raman spectroscopy offers a comprehensive vibrational profile, as some modes may be more active in one technique than the other.
Although specific IR and Raman spectra for "Indole, 3-(2-pyridylmethyl)-" are not available, the expected characteristic vibrational frequencies can be inferred from the spectra of indole and 3-methylindole.
Table 4: Representative Vibrational Frequencies (cm⁻¹) for the Indole Moiety Data based on Indole and 3-Methylindole
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |
| N-H stretch | 3400-3500 | IR, Raman |
| Aromatic C-H stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H stretch (CH₂) | 2850-2960 | IR, Raman |
| C=C ring stretch (indole) | 1450-1620 | IR, Raman |
| C=C/C=N ring stretch (pyridine) | 1400-1600 | IR, Raman |
| N-H bend | 1500-1550 | IR |
| C-H bend | 700-900 | IR |
The IR spectrum would be dominated by a sharp N-H stretching band around 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge would be observed below 3000 cm⁻¹. The "fingerprint" region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching modes of the entire molecule, which would be unique to its structure. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings. nih.gov
Characterization of N-H Stretching and Aromatic Ring Vibrations
The infrared (IR) spectrum of Indole, 3-(2-pyridylmethyl)- provides crucial information regarding its functional groups and the vibrational modes of its constituent aromatic rings. The indole moiety exhibits a characteristic N-H stretching vibration, which is a key diagnostic peak. In related indole compounds, this stretching frequency is typically observed in the region of 3400-3500 cm⁻¹. For instance, the N-H stretching vibration in indole itself is reported at 3406 cm⁻¹. The precise position of this band in Indole, 3-(2-pyridylmethyl)- would be sensitive to hydrogen bonding and the electronic environment created by the pyridylmethyl substituent.
The aromatic C-H stretching vibrations of both the indole and pyridine rings are expected to appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations within the rings give rise to a series of characteristic bands in the 1450-1620 cm⁻¹ region. For a typical indole structure, strong aromatic C=C stretching bands are observed around 1508 cm⁻¹ and 1577 cm⁻¹. The pyridine ring also contributes to this region with its own set of C=C and C=N stretching vibrations. The coupling of these vibrations can lead to a complex pattern of absorption bands, providing a unique fingerprint for the molecule.
Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern of the aromatic rings, are expected in the region below 900 cm⁻¹. These bands can be used to confirm the substitution at the 3-position of the indole ring and the 2-position of the pyridine ring.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Indole N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C and C=N Stretch | 1450 - 1620 |
| C-H Out-of-Plane Bending | < 900 |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
The electronic absorption and emission properties of Indole, 3-(2-pyridylmethyl)- have been investigated to understand its behavior upon interaction with light. These photophysical properties are fundamentally linked to the molecule's electronic structure and the nature of its electronic transitions.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
The UV-Vis absorption spectrum of Indole, 3-(2-pyridylmethyl)- is characterized by electronic transitions within the π-systems of the indole and pyridine rings. The indole chromophore typically displays two main absorption bands. The first, appearing at shorter wavelengths (around 200-230 nm), is attributed to the π → π* transition of the benzene (B151609) ring (¹Bb band). The second, at longer wavelengths (around 260-290 nm), corresponds to the π → π* transition of the pyrrole part of the indole ring (¹La and ¹Lb bands).
The presence of the 2-pyridylmethyl substituent at the 3-position of the indole can influence these transitions. The pyridine ring itself has characteristic π → π* and n → π* transitions. The methylene bridge between the two aromatic systems partially disrupts the π-conjugation. However, electronic communication can still occur through space and inductive effects. This can lead to shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in the molar absorptivity compared to the individual chromophores. The extent of these changes provides insight into the degree of electronic interaction between the indole and pyridine moieties.
| Transition | Typical Wavelength Range for Indoles (nm) |
| ¹Bb (Benzene Ring) | 200 - 230 |
| ¹La and ¹Lb (Pyrrole Ring) | 260 - 290 |
Fluorescence Spectroscopy for Emission Characteristics and Quantum Yields
Indole and its derivatives are well-known for their fluorescent properties. Upon excitation at an appropriate wavelength, Indole, 3-(2-pyridylmethyl)- is expected to exhibit fluorescence emission. The emission spectrum is typically a mirror image of the lowest energy absorption band and is Stokes-shifted to a longer wavelength. The fluorescence of indole itself is sensitive to the polarity of the solvent, a characteristic that is likely to be retained in this derivative.
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of Indole, 3-(2-pyridylmethyl)- would be influenced by various factors, including the rigidity of the molecule, the nature of the solvent, and the presence of any non-radiative decay pathways. The pyridyl nitrogen, with its lone pair of electrons, could potentially influence the excited state dynamics and, consequently, the quantum yield. For comparison, many simple indole derivatives exhibit moderate to high quantum yields. A detailed study would be required to determine the precise emission maximum and quantum yield for this specific compound under various conditions.
Mechanistic Organic and Inorganic Chemistry of Indole, 3 2 Pyridylmethyl
Electronic Properties and Reactivity of the Indole (B1671886) and Pyridine (B92270) Nitrogen Atoms
The chemical behavior of Indole, 3-(2-pyridylmethyl)- is dictated by the distinct electronic characteristics of its two constituent heterocyclic rings: the electron-rich indole and the electron-deficient pyridine. The nitrogen atom in the indole ring contributes its lone pair of electrons to the aromatic π-system, resulting in a 10-electron aromatic structure. bhu.ac.inresearchgate.net This delocalization makes the indole nucleus a π-excessive system, prone to electrophilic attack. bhu.ac.in Conversely, the nitrogen in the pyridine ring is more electronegative than the carbon atoms and its lone pair resides in an sp² hybrid orbital in the plane of the ring, not participating in the aromatic sextet. This leads to a π-deficient character for the pyridine ring. The methylene (B1212753) bridge connecting the two rings provides electronic insulation, yet the electron-donating nature of the indole moiety can subtly influence the electronic properties of the pyridine ring, and vice versa.
Both the indole and pyridine rings in Indole, 3-(2-pyridylmethyl)- are aromatic, fulfilling Hückel's rule of (4n+2) π electrons. bhu.ac.inquora.com The indole ring system contains 10 π-electrons (eight from the carbon atoms and two from the nitrogen lone pair), while the pyridine ring has a 6 π-electron system. bhu.ac.inmasterorganicchemistry.com
The electron density is not uniformly distributed across the molecule. In the indole ring, the delocalization of the nitrogen's lone pair significantly increases the electron density on the carbon atoms of the pyrrole (B145914) part of the molecule, particularly at the C-3 position. quora.comnih.gov This makes the indole ring highly nucleophilic and susceptible to electrophilic substitution. researchgate.netrsc.org Since the C-3 position is occupied by the 2-pyridylmethyl group, the next most activated position for electrophilic attack is generally the C-2 position, followed by positions on the benzene (B151609) ring. bhu.ac.in The pyridine ring, in contrast, has a lower electron density than benzene, with the greatest deficit at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. This makes the pyridine ring less reactive towards electrophiles but more susceptible to nucleophilic attack at these positions.
Table 1: Calculated Electron Densities of Parent Heterocycles
| Atom Position | Indole (Calculated) | Pyridine (Calculated) |
|---|---|---|
| N-1 | High | Low |
| C-2 | Moderate | Low |
| C-3 | High | Moderate |
| C-4 | Low | Low |
| C-5 | Moderate | Moderate |
| C-6 | Moderate | Low |
| C-7 | Low | - |
Note: This table represents general, calculated trends for the parent heterocycles to illustrate the principles of electron density distribution.
In contrast, the lone pair on the pyridine nitrogen is available for protonation, making pyridine a weak base with a pKa for its conjugate acid of approximately 5.2. The presence of the electron-donating indolylmethyl group at the 2-position of the pyridine ring is expected to slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
Table 2: Typical pKa Values for Indole and Pyridine Moieties
| Functional Group | pKa Value | Property |
|---|---|---|
| Indole N-H | ~17 | Weakly Acidic quimicaorganica.org |
| Protonated Indole (C-3) | ~ -3.6 | Very Weakly Basic wikipedia.org |
| Protonated Pyridine | ~ 5.2 | Weakly Basic |
Note: Values are for the parent heterocycles and serve as a reference.
Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Indole and Pyridine Rings
The reactivity of Indole, 3-(2-pyridylmethyl)- in aromatic substitution reactions is highly regioselective, governed by the electronic nature of the two rings.
The electron-rich indole ring readily undergoes electrophilic aromatic substitution . researchgate.net The preferred site for electrophilic attack on an unsubstituted indole is the C-3 position. bhu.ac.instackexchange.com This preference is explained by the ability of the nitrogen atom to stabilize the intermediate carbocation (Wheland intermediate) without disrupting the aromaticity of the fused benzene ring. stackexchange.comic.ac.uk
In Indole, 3-(2-pyridylmethyl)-, the C-3 position is already substituted. Therefore, electrophilic substitution will occur at other positions. The next most favorable site is typically the C-2 position, although reactions at C-2 can sometimes lead to rearrangement or require more forcing conditions. quimicaorganica.org If both C-2 and C-3 are blocked, electrophilic substitution can occur on the benzene ring, typically at the C-5 or C-7 positions.
The pyridine ring is electron-deficient and thus generally unreactive towards electrophiles, requiring harsh conditions for substitution to occur, which would primarily take place at the C-3 and C-5 positions. Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution , especially at the C-2, C-4, and C-6 positions, particularly if a good leaving group is present.
As mentioned, for an unsubstituted indole, there is a strong kinetic and thermodynamic preference for electrophilic substitution at the C-3 position. bhu.ac.instackexchange.com The attack at C-3 leads to a more stable cationic intermediate where the positive charge is delocalized over the nitrogen and the C-2 atom, while maintaining the aromaticity of the benzene ring. stackexchange.com Attack at the C-2 position leads to an intermediate where stabilizing resonance structures would disrupt the benzene ring's aromaticity. bhu.ac.in
In Indole, 3-(2-pyridylmethyl)-, the C-3 position is occupied. This directs further electrophilic attack to other positions. While the C-2 position is electronically the next most activated site on the pyrrole ring, steric hindrance from the adjacent bulky 3-(2-pyridylmethyl) group might influence the regioselectivity. quimicaorganica.org Therefore, electrophilic substitution might be directed to the C-5 or C-7 positions of the benzene portion of the indole nucleus, depending on the specific electrophile and reaction conditions. beilstein-journals.orgnih.gov Intramolecular cyclization reactions involving a side chain at the C-4 position have been shown to favor attack at C-3, but when C-3 is blocked, cyclization can be directed to C-5. nih.gov
Radical Chemistry and Oxidative Processes Involving Indole, 3-(2-pyridylmethyl)-
The indole nucleus is susceptible to oxidative processes and can participate in radical reactions. Oxidation can be initiated by various chemical oxidants or electrochemically. copernicus.orgrsc.org The reaction of indoles with radicals such as hydroxyl (•OH) or chloride (•Cl) radicals can proceed via addition to the double bonds or by hydrogen abstraction from the N-H group to form an indolyl radical (C₈H₆N•). copernicus.orgcopernicus.org These radicals can then react further, for example, with molecular oxygen to form peroxy radicals, leading to a variety of oxidation products. copernicus.orgcopernicus.org
The inherent nucleophilicity of the indole C-3 position also allows for its participation in radical coupling reactions. nih.gov For Indole, 3-(2-pyridylmethyl)-, while the C-3 position is substituted, radical processes could potentially occur at the C-2 position or involve the N-H group.
One-electron oxidation of the electron-rich indole ring leads to the formation of an indole π-cation radical. nih.gov These species can be generated chemically, electrochemically, or photochemically. rsc.orgnih.gov The stability of these radical cations is influenced by the substitution pattern on the indole ring.
The presence of the pyridine moiety in Indole, 3-(2-pyridylmethyl)- introduces the possibility of forming coordination complexes with various metal ions. nih.gov The pyridine nitrogen is a common coordination site for metals. nih.gov In such a complex, the metal center can facilitate the oxidation of the indole ring. Studies on platinum(II) complexes have shown that indoles can coordinate to the metal center through the C2=C3 π-bond initially, which can then rearrange to an N-bound complex. nih.govcaltech.edu The formation of a metal-indole π-complex could facilitate the single-electron transfer process, leading to the formation of a stable indole π-cation radical within the coordination sphere of the metal. The stability of this radical cation would be influenced by the nature of the metal ion and the other ligands present in the complex. nih.gov
One-Electron Oxidation Pathways
The oxidation of indole and its derivatives is a complex process that can proceed through various pathways. For indole itself, electrochemical studies have shown that oxidation in aqueous media (pH > 3) typically involves the transfer of one electron and one proton. scispace.com The initial step is the removal of a single electron from the π-rich indole ring system to form a radical cation. scispace.com This is followed by deprotonation, most commonly from the N-H position, to yield a neutral indolyl radical. scispace.com
In the case of Indole, 3-(2-pyridylmethyl)-, the proposed one-electron oxidation pathway would initiate similarly with the formation of an indole radical cation. Subsequent deprotonation from the indole nitrogen would lead to the corresponding neutral radical. This radical species is resonance-stabilized, with the unpaired electron delocalized over the indole ring. The presence of the 3-(2-pyridylmethyl) substituent can influence the electron density distribution and stability of this radical intermediate. The oxidation process for indole derivatives is often irreversible and can lead to a two-step oxidation, typically involving the C2 position on the pyrrole ring, followed by potential hydroxylation on the benzene moiety of the indole nucleus. scispace.com Computational studies on indole oxidation have also highlighted that H-abstraction from the N-H group is a favorable pathway in radical-initiated reactions. copernicus.org
The general mechanism can be summarized as follows:
Initial Oxidation : Loss of one electron from the indole π-system to form a radical cation.
Deprotonation : Loss of a proton (H⁺), typically from the indole nitrogen, to form a neutral indolyl radical.
Further Reactions : The resulting radical can then undergo further reactions, such as dimerization or reaction with other species in the medium.
Reaction Mechanisms in Metal-Catalyzed Transformations Utilizing Indole, 3-(2-pyridylmethyl)-
Transition metal-catalyzed reactions, particularly those involving C-H functionalization, have become powerful tools for modifying the indole scaffold. dntb.gov.uarsc.org Indole, 3-(2-pyridylmethyl)- is a particularly interesting substrate for these transformations due to the directing capabilities of the pyridylmethyl group, which can control the regioselectivity of the reaction. nih.gov Palladium is a commonly employed catalyst for such transformations, enabling a variety of C-H functionalization reactions including arylations, alkenylations, and annulations. dntb.gov.uarsc.org
Palladium-Catalyzed C-H Activation and Cyclopalladation Mechanisms
Palladium-catalyzed C-H activation is a key strategy for the direct functionalization of the indole nucleus. In substrates like Indole, 3-(2-pyridylmethyl)-, the reaction often proceeds via a cyclopalladation mechanism. This process involves the coordination of the palladium catalyst to the nitrogen atom of the pyridine ring. This initial coordination brings the metal center into close proximity to a specific C-H bond on the indole ring, facilitating its cleavage and the formation of a palladacycle intermediate.
The generally accepted mechanism involves several key steps:
Coordination : The Lewis basic nitrogen of the pyridyl group coordinates to the Pd(II) catalyst.
C-H Activation/Cyclometalation : The coordinated palladium center facilitates the cleavage of a nearby C-H bond on the indole ring, typically at the C2 position, through a concerted metalation-deprotonation (CMD) pathway. This results in the formation of a stable five- or six-membered cyclopalladated intermediate (a palladacycle). nih.gov
Reductive Elimination or Further Reaction : The palladacycle can then react with another substrate (e.g., an alkene or an aryl halide). This step often involves oxidative addition to the palladium center, followed by migratory insertion and finally reductive elimination, which forms the new C-C bond and regenerates a form of the palladium catalyst that can re-enter the catalytic cycle.
Studies have shown that for N-(2-pyridylmethyl)-substituted indoles, palladium catalysis directs functionalization selectively to the C-2 position, in contrast to other substituted indoles where C-3 functionalization might occur. nih.gov The formation of these indole-binding complexes through cyclopalladation has been studied spectroscopically, and the rate of formation can be influenced by other coordinating groups within the molecule. nih.gov
| Catalyst System | Substrate Type | Key Mechanistic Step | Outcome | Reference |
|---|---|---|---|---|
| Pd(II) salts (e.g., PdCl₂, Pd(OAc)₂) | N-(2-pyridylmethyl)indole | Coordination to pyridyl-N followed by C2-H activation | Formation of a C2-palladated intermediate | nih.govnih.gov |
| Pd(II) with oxidant (e.g., Cu(OAc)₂) | N-(2-pyridylmethyl)indole + Alkene | Cyclopalladation at C2, followed by alkene insertion and β-hydride elimination | Selective C2-alkenylation of the indole ring | nih.gov |
Role of the Pyridylmethyl Group as a Directing Auxiliary
The pyridylmethyl group attached to the indole core is not merely a substituent but plays a crucial role as a directing group in metal-catalyzed C-H activation. nih.gov A directing group is a functional group within a substrate that coordinates to the metal catalyst, positioning it to activate a specific, and often otherwise unreactive, C-H bond.
In Indole, 3-(2-pyridylmethyl)-, the nitrogen atom of the pyridine ring acts as a Lewis base, forming a coordinate bond with the palladium catalyst. nih.gov This chelation event tethers the catalyst in close proximity to the C2-H bond of the indole ring. This proximity significantly lowers the activation energy for the cleavage of this specific C-H bond over others (such as those at C4, C5, C6, or C7), leading to high regioselectivity. nih.govnih.gov Once the C-H bond is activated and the palladacycle is formed, the directing group continues to hold the metal in place for subsequent steps of the catalytic cycle. This directed approach allows for the functionalization of the indole C2-position, a site that can be less inherently reactive towards electrophilic substitution compared to the C3-position. nih.govbhu.ac.in
The effectiveness of the pyridyl group as a directing auxiliary is a cornerstone of modern synthetic strategies, enabling predictable and selective construction of complex indole derivatives. nih.gov
Intermolecular Interactions and Hydrogen Bonding involving the Indole N-H and Pyridine N
The structure of Indole, 3-(2-pyridylmethyl)- features two key sites for non-covalent interactions: the indole N-H group and the pyridine nitrogen atom. These sites allow the molecule to participate in a variety of intermolecular interactions, most notably hydrogen bonding, which can influence its physical properties and crystal packing.
Indole N-H as a Hydrogen Bond Donor : The hydrogen atom attached to the indole nitrogen is acidic and acts as a strong hydrogen bond donor. nih.gov It can form hydrogen bonds with suitable acceptors, such as the nitrogen atom of a pyridine ring on an adjacent molecule, or with solvent molecules.
Pyridine N as a Hydrogen Bond Acceptor : The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it a good hydrogen bond acceptor. nih.gov It can accept a hydrogen bond from a donor, such as the indole N-H of a neighboring molecule.
The combination of a hydrogen bond donor (indole N-H) and a hydrogen bond acceptor (pyridine N) within the same molecule allows for the formation of self-associated structures, such as dimers or extended chains, in the solid state or in non-polar solvents.
Beyond classical hydrogen bonding, the aromatic rings of the indole and pyridine moieties can participate in other non-covalent interactions:
π-π Stacking : The planar aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.
C-H···π Interactions : The C-H bonds of one molecule can interact with the electron-rich π-cloud of an aromatic ring on another molecule. nih.gov Theoretical studies on indole have explored the potential for hydrogen bonding to the π-cloud of both the five-membered pyrrole ring and the six-membered benzene ring. nih.gov
These varied intermolecular forces play a critical role in determining the supramolecular chemistry of Indole, 3-(2-pyridylmethyl)-.
Based on a comprehensive search for computational and theoretical investigations on the specific chemical compound "Indole, 3-(2-pyridylmethyl)-," it has been determined that there is a lack of published research that directly addresses the detailed analyses requested in the provided outline.
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While the scientific literature contains a breadth of computational research on the broader class of indole derivatives, applying findings from these related but structurally distinct molecules would not adhere to the strict requirement of focusing solely on "Indole, 3-(2-pyridylmethyl)-". Doing so would be speculative and scientifically unsound.
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Computational and Theoretical Investigations of Indole, 3 2 Pyridylmethyl
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Tautomeric Equilibria and Dynamic Behavior
The structural dynamics of Indole (B1671886), 3-(2-pyridylmethyl)- are governed by the potential for tautomerism, a phenomenon involving proton transfer between different atoms within the molecule. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the landscape of possible tautomers and predicting their relative stabilities. ku.dkruc.dk For Indole, 3-(2-pyridylmethyl)-, several tautomeric forms can be hypothesized.
The most stable and prevalent form is the standard structure (Tautomer A). However, intramolecular proton transfer can lead to other forms, such as a zwitterionic tautomer (Tautomer B) where the proton from the indole nitrogen migrates to the pyridine (B92270) nitrogen. Another possibility involves the methylene (B1212753) bridge, leading to imine-enamine type tautomers (Tautomer C), which would disrupt the aromaticity of one of the heterocyclic rings.
Computational calculations are employed to determine the Gibbs free energy of each potential tautomer. mdpi.com The relative energies dictate the equilibrium population of each species. Studies on related heterocyclic systems, such as aminopyridines and imidazopyridine derivatives, have shown that the canonical amine forms are often significantly more stable than their imine counterparts. researchgate.netnih.gov The stability is also highly dependent on the environment; calculations are often performed in the gas phase and with a solvent model (like the Polarizable Continuum Model, PCM) to account for solvent effects, which can significantly alter the energy differences between tautomers. researchgate.netmdpi.com For instance, polar solvents may stabilize zwitterionic forms more effectively than nonpolar solvents.
The energy barriers for the interconversion between these tautomers can also be calculated, providing insight into the dynamic behavior of the molecule. nih.gov A high energy barrier would suggest that the tautomers, once formed, are kinetically stable and might be individually observable under certain conditions.
Table 1: Illustrative Calculated Relative Energies of Potential Tautomers of Indole, 3-(2-pyridylmethyl)- This table presents hypothetical data based on typical computational results for similar heterocyclic systems to illustrate the concept.
| Tautomer ID | Description | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Water (kcal/mol) |
| Tautomer A | Standard Indole, 3-(2-pyridylmethyl)- | 0.00 (Reference) | 0.00 (Reference) |
| Tautomer B | Zwitterionic (Proton on Pyridine N) | +15.8 | +9.5 |
| Tautomer C | Enamine-like (Double bond in Pyrrole (B145914) ring) | +25.2 | +23.8 |
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational chemistry provides powerful tools for mapping the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like Indole, 3-(2-pyridylmethyl)-. pku.edu.cn A plausible synthetic route is the electrophilic aromatic substitution of indole, which is known to be highly reactive at the C3 position, with an electrophilic 2-pyridylmethyl species. ic.ac.ukresearchgate.net
Using quantum chemical calculations, the entire potential energy surface for the reaction can be explored. This process involves identifying all stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net For the proposed synthesis, the reaction would likely proceed through a Wheland intermediate, also known as a sigma-complex, where the electrophile has bonded to the C3 carbon of the indole, temporarily disrupting its aromaticity. ic.ac.uk
Computational models can precisely determine the geometry of the transition state—the highest energy point along the reaction coordinate connecting reactants to intermediates or products. Locating a transition state is confirmed by frequency calculations, where a stable structure has all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This analysis allows for a step-by-step visualization of the bond-breaking and bond-forming processes.
Energetics and Kinetics of Synthetic Transformations
The kinetics of the reaction are governed by the activation energy (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. pku.edu.cn According to transition state theory, a lower activation energy corresponds to a faster reaction rate. Computational methods can predict these energy barriers, allowing for the comparison of different potential reaction pathways and the identification of the most kinetically favorable route. nih.gov For multi-step reactions, the rate-determining step is the one with the highest activation barrier.
Table 2: Illustrative Energy Profile for the Electrophilic Substitution Synthesis of Indole, 3-(2-pyridylmethyl)- This table presents hypothetical data to illustrate a calculated reaction energy profile.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Indole + Electrophile | 0.00 |
| TS1 | First Transition State | +12.5 |
| Intermediate | Sigma-complex | +5.7 |
| TS2 | Second Transition State (Proton loss) | +8.2 |
| Products | Indole, 3-(2-pyridylmethyl)- | -15.0 |
Studies of Non-Covalent Interactions
Non-covalent interactions are critical forces that dictate the three-dimensional structure, crystal packing, and interactions of Indole, 3-(2-pyridylmethyl)- with other molecules, including biological targets. nih.govmdpi.com These interactions, while individually weaker than covalent bonds, are collectively significant. Computational chemistry is an essential tool for characterizing and quantifying these subtle forces. rsc.orgescholarship.org The primary non-covalent interactions relevant to this molecule are π-π stacking and hydrogen bonding.
Analysis of π-π Stacking Interactions with Other Aromatic Systems
The structure of Indole, 3-(2-pyridylmethyl)- contains two aromatic systems: the electron-rich indole ring and the relatively electron-deficient pyridine ring. This electronic disparity facilitates strong π-π stacking interactions, which are crucial in molecular recognition and the formation of supramolecular assemblies. mdpi.comnih.gov
Computational studies, often using dispersion-corrected DFT or higher-level ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), can be used to calculate the interaction energies for various geometric arrangements of the interacting rings. acs.orgacs.org The most stable configurations are typically not perfectly cofacial ("sandwich") but rather parallel-displaced or T-shaped, to minimize electrostatic repulsion and maximize favorable dispersion and electrostatic interactions. acs.org
For Indole, 3-(2-pyridylmethyl)-, several stacking motifs are possible: self-dimerization involving indole-indole or indole-pyridine interactions, or stacking with other aromatic systems. The interaction between the electron-rich indole and electron-deficient pyridine is expected to be particularly favorable. rsc.org Calculations can generate potential energy surfaces that map the interaction energy as a function of the distance and orientation between the rings, identifying the most stable stacking geometries. acs.org
Table 3: Illustrative Calculated π-π Stacking Interaction Energies This table presents hypothetical data based on typical computational results for indole and pyridine systems to illustrate the concept.
| Interacting System | Stacking Geometry | Interplanar Distance (Å) | Calculated Interaction Energy (kcal/mol) |
| Indole - Pyridine | Parallel-Displaced | 3.4 | -4.8 |
| Indole - Indole | Parallel-Displaced | 3.5 | -4.2 |
| Indole - Benzene (B151609) | T-shaped (N-H/π) | 2.5 (H to ring) | -5.6 acs.org |
| Pyridine - Pyridine | Parallel-Displaced | 3.6 | -3.0 |
Characterization of Hydrogen Bonding Networks
Indole, 3-(2-pyridylmethyl)- possesses both a hydrogen bond donor site (the N-H group of the indole ring) and a hydrogen bond acceptor site (the lone pair on the pyridine nitrogen atom). This bifunctional nature allows it to participate in diverse and robust hydrogen bonding networks. nih.govmdpi.com The indole N-H group is a well-established hydrogen bond donor, forming strong interactions with various acceptors. nih.govrsc.org
Computational methods are used to characterize these hydrogen bonds by analyzing several key parameters. unicamp.br These include the H···A (hydrogen to acceptor) distance, the D-H···A (donor-hydrogen-acceptor) angle (which is typically close to 180° for strong bonds), and the calculated binding energy of the hydrogen-bonded complex. Further analysis using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can provide deeper insight into the nature of the bond by examining the electron density at the bond critical point. nih.gov
These calculations can model both intermolecular hydrogen bonding, leading to the formation of dimers or extended chains in the solid state, and the potential for intramolecular hydrogen bonding between the indole N-H and the pyridine nitrogen, if a sterically favorable conformation can be adopted. ku.dk Theoretical studies on related systems have explored hydrogen bonding to both the π-systems of indole and to nitrogen atoms in other heterocycles, providing a framework for understanding the potential interactions of this molecule. nih.govnih.gov
Coordination Chemistry and Catalytic Applications of Indole, 3 2 Pyridylmethyl As a Ligand
Design and Synthesis of Metal Complexes with Indole (B1671886), 3-(2-pyridylmethyl)- as a Ligand
The versatile coordination behavior of Indole, 3-(2-pyridylmethyl)- stems from the presence of multiple potential donor sites: the pyridine (B92270) nitrogen, the indole nitrogen, and the C-2 and C-3 positions of the indole ring. This allows for the design and synthesis of a variety of metal complexes with diverse structures and catalytic activities. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.
Variation of Metal Centers and Oxidation States
A range of transition metal complexes featuring ligands derived from the Indole, 3-(2-pyridylmethyl)- scaffold have been synthesized and characterized. While palladium(II) complexes are the most extensively studied, examples with other metal centers such as copper(II), cobalt(II), nickel(II), and iron(II)/(III) have also been reported, showcasing the ligand's ability to coordinate to various metals in different oxidation states.
The synthesis of these complexes often involves straightforward reactions between the ligand and a metal salt. For instance, palladium(II) complexes can be prepared by reacting the corresponding ligand with palladium(II) acetate. Similarly, cobalt(II) and nickel(II) complexes have been synthesized using their respective chloride salts. Copper(II) complexes have been prepared from copper(II) salts, leading to the formation of multinuclear structures depending on the steric properties of the ligand. Iron(II) and iron(III) complexes have also been synthesized, demonstrating the ligand's capacity to stabilize different oxidation states of iron.
Table 1: Examples of Metal Complexes with Ligands Containing the Indole, 3-(2-pyridylmethyl)- Moiety
| Metal Center | Oxidation State | Ancillary Ligands | Reference |
| Palladium | +2 | Acetate, Chloride | nih.gov |
| Cobalt | +2 | Chloride | nih.gov |
| Nickel | +2 | Chloride | nih.gov |
| Copper | +2 | Hydroxide, Methoxide | nih.govmdpi.com |
| Iron | +2, +3 | Chloride, Pivalate | mdpi.com |
| Rhodium | +3 | Chloride | rsc.orgmdpi.com |
| Platinum | +2 | Chloride | nih.govnih.gov |
Exploration of Polydentate Binding Motifs
The Indole, 3-(2-pyridylmethyl)- ligand can adopt various coordination modes, acting as a bidentate or tridentate ligand. This flexibility allows for the formation of complexes with different geometries and reactivity.
Bidentate Coordination: In many instances, the ligand coordinates to the metal center in a bidentate fashion, primarily through the pyridine nitrogen and the indole nitrogen, forming a stable five-membered chelate ring. This mode of coordination is common in complexes with square planar or tetrahedral geometries.
Tridentate Coordination: The ligand can also exhibit tridentate coordination by involving the C-2 carbon of the indole ring in addition to the two nitrogen donors. This is particularly observed in cyclometalation reactions, leading to the formation of highly stable pincer-type complexes. Such tridentate coordination imposes a more rigid geometry on the metal center, which can be beneficial for catalytic applications. The formation of tridentate complexes has been explored in the context of designing Lewis basic procomplexants for applications in separations chemistry. researchgate.net
The choice between bidentate and tridentate coordination can be influenced by several factors, including the nature of the metal center, the reaction conditions, and the presence of other ligands in the coordination sphere.
Binding Modes and Coordination Geometries of the Indole and Pyridylmethyl Moieties
The rich coordination chemistry of Indole, 3-(2-pyridylmethyl)- is defined by the distinct binding capabilities of its constituent indole and pyridylmethyl fragments. These moieties can interact with a metal center through N-coordination, direct metal-carbon bonds, and π-interactions, leading to a variety of coordination geometries.
N-Coordination of Pyridine and Indole Nitrogen Atoms
The most common binding mode for Indole, 3-(2-pyridylmethyl)- involves the coordination of the nitrogen atoms from both the pyridine and indole rings to the metal center. The pyridine nitrogen, being a relatively strong Lewis base, readily coordinates to a wide range of metal ions. The indole nitrogen, although generally a weaker donor, can also participate in coordination, often leading to the formation of a stable chelate ring.
In palladium(II) complexes, for example, the ligand can coordinate through both the indolyl and pyridinyl nitrogen atoms, forming a slightly distorted square planar geometry around the palladium center. nih.gov The bond length of the Pd-N(indolyl) bond is typically in the range of 1.923(3) to 1.941(6) Å, which is slightly shorter than in some other palladium indolyl complexes, possibly due to reduced steric hindrance. nih.gov The Pd-N(pyridinyl) bond lengths are comparable to those reported for other pyridinyl-palladium complexes. nih.gov
Metal-Carbon Interactions (e.g., Cyclopalladation at Indole C-2)
A significant feature of the reactivity of the indole moiety in these ligands is its ability to undergo cyclometalation, particularly at the C-2 position. This intramolecular C-H activation leads to the formation of a direct metal-carbon bond, resulting in a highly stable cyclometalated complex. Cyclopalladation, the formation of a palladium-carbon bond, is a well-documented example of this phenomenon. nih.gov
In palladium(II) complexes of ligands containing the 3-(2-pyridylmethyl)indole framework, cyclopalladation at the indole C-2 position has been observed. This process typically involves the displacement of a labile ligand, such as acetate, and the formation of a Pd-C σ-bond. The resulting cyclometalated complexes often exhibit enhanced stability and have been investigated for their catalytic applications. The exchange of cyclometalated ligands is a known reaction that can be used to synthesize new palladacycles. rsc.org
π-Coordination to the Indole Ring
In addition to σ-bonding through nitrogen and carbon atoms, the electron-rich indole ring has the potential to engage in π-coordination with a metal center. This type of interaction involves the overlap of the π-orbitals of the indole ring with the d-orbitals of the metal. While less common than N- or C-coordination for this specific ligand, π-stacking interactions involving the indole ring have been observed in the solid-state structures of some metal complexes, influencing their supramolecular assembly. mdpi.comnih.gov
Theoretical studies on 3-methylindole, a closely related compound, have shown that π-π stacking interactions play a crucial role in the stability of its dimers. These non-covalent interactions can also be important in the binding of indole-containing ligands within the active sites of proteins and enzymes. mdpi.com Although direct evidence for π-coordination of the Indole, 3-(2-pyridylmethyl)- ligand to a single metal center in a classic organometallic sense is not extensively documented, the potential for such interactions should be considered, particularly with electron-deficient metal centers.
Table 2: Summary of Coordination Modes and Structural Features
| Coordination Mode | Involved Atoms | Typical Metal Centers | Key Structural Features |
| N,N'-Bidentate | Pyridine-N, Indole-N | Pd(II), Co(II), Ni(II), Cu(II) | Formation of a 5-membered chelate ring. |
| N,N,C-Tridentate (Cyclometalation) | Pyridine-N, Indole-N, Indole-C2 | Pd(II), Pt(II) | Formation of a stable pallada- or platinacycle. |
| π-Stacking | Indole Ring | Various | Intermolecular interactions influencing crystal packing. |
Role in Organometallic Catalysis
The utility of Indole, 3-(2-pyridylmethyl)- and its derivatives as ligands in organometallic catalysis is an active area of research. The electronic properties and steric environment of the metal center can be finely tuned by modifying the indole or pyridine moieties, influencing the catalytic activity and selectivity of the resulting complexes.
Application in C-C and C-Heteroatom Coupling Reactions
Complexes of palladium featuring indolyl-based ligands, which are structurally related to Indole, 3-(2-pyridylmethyl)-, have demonstrated notable efficacy in Suzuki C-C coupling reactions. These reactions are a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds. In studies involving palladium complexes with indolyl-NNN-type ligands, high degrees of conversion were achieved in the coupling of aryl halides with phenylboronic acid. For example, certain palladium complexes have shown up to 98% conversion under optimized conditions, which typically involve a base such as potassium carbonate and a solvent like toluene at elevated temperatures. researchgate.net The catalytic efficiency is influenced by the specific substitution pattern on the indole ring, with certain functionalities leading to higher turnover numbers. researchgate.net
Recent advancements have also highlighted the involvement of indole derivatives in nickel-photoredox catalyzed C-heteroatom couplings. In these systems, indoles can act as inexpensive photocatalysts, facilitating the formation of C-N and C-O bonds under mild, visible-light-induced conditions. cmu.edu This approach avoids the need for costly iridium-based photosensitizers and showcases the versatility of the indole scaffold in promoting challenging chemical transformations. cmu.edu
| Catalyst (Palladium Complex) | Substrates | Base/Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| Complex 3 (Indolyl-NNN Ligand) | 4-bromoacetophenone + phenylboronic acid | K2CO3/toluene | 70 | 1 | 96 |
| Complex 3 (Indolyl-NNN Ligand) | 4-bromoacetophenone + phenylboronic acid | K2CO3/toluene | Room Temp | - | 87 |
| Complex 4 (Indolyl-NNN Ligand) | 4-bromoacetophenone + phenylboronic acid | K2CO3/toluene | 70 | - | 94 |
Directed Catalytic C-H Functionalization
The functionalization of otherwise inert C-H bonds is a significant goal in modern synthetic chemistry, offering a more atom-economical approach to molecule construction. In this context, the pyridylmethyl substituent of Indole, 3-(2-pyridylmethyl)- can potentially act as a directing group, positioning a metal catalyst in close proximity to a specific C-H bond on the indole ring or a substrate. While specific studies on Indole, 3-(2-pyridylmethyl)- as a directing group are emerging, the broader field of indole C-H functionalization is well-established. For instance, other directing groups, such as amides at the C3 position of indole, have been successfully employed in rhodium- and iridium-catalyzed C-H activation and functionalization reactions, leading to the formation of new C-C bonds with high site selectivity.
Bioinorganic Chemistry Models and Mechanistic Insights into Metalloenzymes
The structural and electronic similarities between the coordination environment provided by Indole, 3-(2-pyridylmethyl)- and the active sites of certain metalloenzymes make its metal complexes valuable tools for bioinorganic modeling.
Mimicking Active Site Environments of Metalloproteins
Synthetic model complexes incorporating ligands structurally analogous to Indole, 3-(2-pyridylmethyl)-, such as tris(2-pyridylmethyl)amine (TPA), are instrumental in mimicking the active sites of metalloproteins. These models allow for the systematic investigation of how the local coordination environment influences the properties and reactivity of the metal center. For example, nickel(II) and cobalt(II) complexes of TPA have been used to study the interactions of metal-binding pharmacophores, providing insights that are crucial for the design of metalloenzyme inhibitors. researchgate.net By studying these synthetic analogues, researchers can elucidate the structural, electronic, and spectroscopic features that govern the function of complex biological systems.
Mechanistic Studies of Substrate Activation and Transformation
Model complexes based on Indole, 3-(2-pyridylmethyl)- and related ligands offer a simplified platform to investigate the mechanisms of substrate activation and transformation by metalloenzymes. These studies can reveal key steps in catalytic cycles, such as substrate binding, activation, and product release. For instance, dinuclear metal complexes have been synthesized to model the active sites of hydrolytic enzymes, with kinetic studies revealing the importance of open coordination sites for catalytic activity. cmu.edu Computational models, often used in conjunction with experimental data from these synthetic systems, can further illuminate the energetic landscape of the enzymatic reaction and help to validate or refute proposed mechanisms. cmu.edu
Electrochemical Properties of Metal-Indole, 3-(2-pyridylmethyl)- Complexes
The electrochemical behavior of metal complexes is critical to their application in catalysis and as models for redox-active metalloenzymes. Cyclic voltammetry is a key technique used to probe the redox properties of these complexes, providing information on the formal potentials of metal-centered or ligand-centered electron transfer processes.
For metal complexes with ligands similar to Indole, 3-(2-pyridylmethyl)-, such as those used in atom transfer radical polymerization (ATRP), the redox potential of the Cu(I)/Cu(II) couple is highly dependent on the nature of the ligand. cmu.edu This potential, in turn, dictates the catalytic activity of the complex. The electrochemical data, including the half-wave potential (E1/2) and the separation between anodic and cathodic peaks (ΔEp), can indicate the reversibility of the redox process and provide insights into the electronic environment of the metal center.
| Complex | Redox Couple | E1/2 (V vs. SCE) | Solvent/Electrolyte | Reversibility |
|---|---|---|---|---|
| CuCl/TPMA | Cu(I)/Cu(II) | -0.37 | Acetonitrile/0.1 M Bu4NBF4 | Quasi-reversible |
| CuBr/TPMA | Cu(I)/Cu(II) | -0.29 | Acetonitrile/0.1 M Bu4NBF4 | Quasi-reversible |
Redox Potentials and Electron Transfer Processes
The electrochemical characteristics of transition metal complexes are fundamentally dictated by the nature of the metal ion, the coordination environment imposed by the ligand, and the solvent system. In complexes of Indole, 3-(2-pyridylmethyl)-, both the indole and pyridine rings can participate in redox processes, either directly through ligand-centered electron transfer or by modulating the electron density at the metal center.
Cyclic voltammetry is a primary technique employed to probe the redox potentials of these complexes. This method allows for the determination of formal reduction potentials (E°') for metal-centered (e.g., M(II)/M(I) or M(III)/M(II)) and ligand-centered redox couples. The reversibility of these processes provides information about the stability of the different oxidation states of the complex.
For instance, in copper(II) complexes with related N-donor ligands, the Cu(II)/Cu(I) redox couple is a key feature. The geometry of the complex plays a significant role in determining the redox potential, with distortions from ideal geometries influencing the ease of electron transfer. The electronic properties of the ligand, such as the electron-donating or -withdrawing nature of substituents on the indole or pyridine rings, can also tune the redox potential. Electron-donating groups tend to stabilize higher oxidation states, making reduction more difficult (a more negative redox potential), while electron-withdrawing groups have the opposite effect.
Electron transfer processes in these complexes can be categorized as either inner-sphere or outer-sphere mechanisms. In an outer-sphere electron transfer, the coordination spheres of the reactants remain intact, and the electron tunnels between the metal centers. The rate of this process is influenced by the reorganization energy required to change the bond lengths and angles upon electron transfer and the difference in the redox potentials of the donor and acceptor.
Inner-sphere electron transfer, on the other hand, involves the formation of a bridged intermediate where the electron is transferred through a bridging ligand. The pyridyl and indolyl groups of Indole, 3-(2-pyridylmethyl)- could potentially act as bridges in such mechanisms, facilitating electron transfer between metal centers in polynuclear complexes or in reactions with other redox-active species.
While specific experimental data for complexes of Indole, 3-(2-pyridylmethyl)- is not extensively documented in the publicly available literature, theoretical calculations using methods like Density Functional Theory (DFT) can provide predictions of redox potentials and insights into the electronic structure of these complexes in different oxidation states. These computational approaches can help to understand the distribution of spin density in radical species formed upon oxidation or reduction and to rationalize the observed electrochemical behavior.
Molecular Recognition and Biophysical Interaction Studies Focusing on Chemical Mechanisms
Advanced Research Perspectives and Future Directions for Indole, 3 2 Pyridylmethyl
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability
Future synthetic research will likely focus on overcoming the limitations of traditional batch synthesis, moving towards greener and more efficient production methods for Indole (B1671886), 3-(2-pyridylmethyl)- and its analogues.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over conventional batch processing. For the synthesis of Indole, 3-(2-pyridylmethyl)-, flow methodologies could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. The implementation of continuous flow systems would also facilitate seamless multi-step syntheses and automated scale-up, significantly reducing production time and waste.
Potential Advantages of Flow Synthesis for Indole, 3-(2-pyridylmethyl)-
| Feature | Benefit |
|---|---|
| Precise Parameter Control | Higher yields, fewer byproducts, improved reproducibility. |
| Enhanced Heat & Mass Transfer | Safer handling of exothermic reactions, faster reaction rates. |
| Automation & Integration | Facilitates multi-step syntheses and purification in a single line. |
| Scalability | Easier and more predictable scaling from laboratory to industrial production. |
| Reduced Waste | Improved efficiency and atom economy contribute to greener processes. |
The use of enzymes as catalysts (biocatalysis) represents a frontier in sustainable chemistry. Future research could explore the use of engineered enzymes for specific steps in the synthesis of Indole, 3-(2-pyridylmethyl)-, such as the formation of the indole ring or the coupling with the pyridyl moiety. Chemoenzymatic approaches, which combine enzymatic steps with traditional chemical reactions, could offer novel pathways to complex derivatives that are difficult to achieve through conventional methods. These biocatalytic routes often operate under mild conditions (aqueous media, ambient temperature), significantly improving the sustainability profile of the synthesis.
Exploration of Indole, 3-(2-pyridylmethyl)- in Supramolecular Chemistry and Materials Science
The distinct structural features of Indole, 3-(2-pyridylmethyl)- make it an attractive building block for the construction of functional supramolecular assemblies and advanced materials.
Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. aip.org The Indole, 3-(2-pyridylmethyl)- molecule possesses multiple sites for such interactions, including the N-H group of the indole for hydrogen bonding, the nitrogen atom of the pyridine (B92270) as a hydrogen bond acceptor, and the two aromatic rings for π-π stacking. mdpi.com These interactions can drive the self-assembly of the molecule into well-defined nanostructures like nanofibers, vesicles, or gels. rsc.orgnih.gov The study of these self-assembled systems could lead to the development of novel hydrogels or organic materials with applications in drug delivery and tissue engineering. rsc.orgrsc.org
Potential Non-Covalent Interactions in the Self-Assembly of Indole, 3-(2-pyridylmethyl)-
| Interaction Type | Participating Moieties | Potential Outcome |
|---|---|---|
| Hydrogen Bonding | Indole N-H (donor) with Pyridine N (acceptor) or solvent | Formation of chains or networks. |
| π-π Stacking | Indole ring with Pyridine ring or other Indole rings | Stabilization of layered or columnar structures. |
| Hydrophobic Effects | The entire aromatic scaffold in aqueous media | Driving force for aggregation and core formation. |
Indole derivatives are well-known for their intrinsic fluorescence. bingol.edu.tr The conjugated π-system of Indole, 3-(2-pyridylmethyl)- is expected to exhibit fluorescent properties that could be modulated by its environment. The pyridine nitrogen, with its lone pair of electrons, can act as a binding site for metal ions. Upon coordination with a metal ion, the electronic properties of the molecule would be altered, potentially leading to a change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This characteristic makes it a promising candidate for the development of selective and sensitive fluorescent sensors for detecting specific metal ions, such as copper (Cu²⁺), which is biologically significant. bingol.edu.tr
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery and Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules and materials. francis-press.com These computational tools can be applied to the Indole, 3-(2-pyridylmethyl)- scaffold to guide future research endeavors. mdpi.com
AI algorithms can be trained on existing chemical data to predict the properties of novel, hypothetical derivatives of Indole, 3-(2-pyridylmethyl)- without the need for their synthesis and testing. nih.govrsc.org For instance, ML models could screen virtual libraries of related compounds to identify candidates with enhanced biological activity, improved material properties, or optimized synthetic accessibility. Furthermore, AI can assist in designing novel synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions, thereby streamlining the experimental workflow. francis-press.com
Applications of AI/ML in the Development of Indole, 3-(2-pyridylmethyl)- Derivatives
| Application Area | AI/ML Tool | Objective |
|---|---|---|
| Drug Discovery | QSAR, Virtual Screening Models | Predict biological activity (e.g., enzyme inhibition) and identify potent drug candidates. mdpi.comnih.gov |
| Materials Science | Property Prediction Models | Forecast properties like fluorescence, self-assembly propensity, and electronic characteristics. |
| Synthetic Chemistry | Retrosynthesis Algorithms | Propose novel and efficient synthetic pathways to target derivatives. |
| Reaction Optimization | Predictive Models | Optimize reaction conditions (catalyst, solvent, temperature) for higher yields and purity. francis-press.com |
Predictive Modeling for Synthesis and Reactivity
While specific predictive models for the synthesis of Indole, 3-(2-pyridylmethyl)- are not extensively documented in current literature, the principles of computational chemistry provide a robust framework for predicting its formation and chemical behavior. The synthesis of 3-substituted indoles is a well-established field, and computational models are increasingly used to optimize these reactions and understand reactivity.
Computational Approaches: Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure and reactivity of indole derivatives. nih.gov For Indole, 3-(2-pyridylmethyl)-, DFT calculations could be employed to:
Model Reaction Pathways: The synthesis typically involves an electrophilic substitution at the C3 position of the indole ring with a 2-pyridylmethyl electrophile. Computational modeling can map the energy landscape of this reaction, identifying the transition states and intermediates. This allows for the prediction of the most favorable reaction conditions (e.g., catalyst, solvent) to maximize yield and minimize byproducts.
Predict Reactivity: The indole nucleus is electron-rich, making it susceptible to electrophilic attack, primarily at the C3 position. The pyridine ring, in contrast, is electron-deficient. Models can quantify the electron density at various positions on both rings, predicting the molecule's reactivity towards different reagents. For instance, the nitrogen atom on the pyridine ring is a likely site for protonation or coordination with Lewis acids.
Analyze Spectroscopic Properties: Computational methods can predict spectroscopic data such as NMR and IR spectra, which are crucial for the characterization of newly synthesized compounds.
Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with physical or biological properties, can also be applied. ijmps.org By building models based on a dataset of related indole-pyridine compounds, it would be possible to predict properties of Indole, 3-(2-pyridylmethyl)- relevant to its synthesis and potential applications.
| Computational Technique | Application for Indole, 3-(2-pyridylmethyl)- | Predicted Outcomes |
| DFT | Modeling electrophilic substitution at indole C3 | Reaction energy profiles, transition state geometries |
| Calculating electron density and electrostatic potential | Site-specific reactivity, pKa values | |
| QSAR | Correlating structural features with synthetic yield or reaction rate | Predictive models for synthesis optimization |
| Molecular Dynamics | Simulating interactions with solvents or catalysts | Understanding solvation effects, catalyst behavior |
AI-Driven Ligand Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of bioactive molecules. preprints.orgkuleuven.be The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.govnih.gov The combination of an indole core with a pyridine ring, as seen in Indole, 3-(2-pyridylmethyl)-, creates a versatile scaffold for designing new therapeutic agents.
Generative Models: AI-driven generative models can explore vast chemical spaces to design novel molecules based on a given scaffold. nih.gov Using Indole, 3-(2-pyridylmethyl)- as a starting fragment, these algorithms could:
Generate Novel Analogs: Recurrent Neural Networks (RNNs) and other deep learning architectures can be trained on large databases of known active molecules to "learn" the rules of medicinal chemistry. nih.gov They can then generate new molecules that retain the core indole-pyridine structure but feature diverse substitutions predicted to enhance binding affinity and selectivity for a specific biological target.
Optimize for Multiple Parameters: A significant challenge in drug design is simultaneously optimizing multiple properties, such as potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. preprints.org Reinforcement learning and other AI optimization techniques can be used to guide the molecular generation process, rewarding designs that meet a predefined profile of desired properties. preprints.org
Predictive AI Models: Machine learning models can be trained to predict the biological activity and physicochemical properties of compounds. beilstein-journals.org For ligands based on the Indole, 3-(2-pyridylmethyl)- scaffold, AI could be used to:
Virtual Screening: Screen large virtual libraries of derivatives against specific protein targets to identify promising candidates for synthesis and testing. ijmps.org
Property Prediction: Develop QSAR models to predict crucial drug-like properties, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. ijmps.org
| AI/ML Technique | Application in Ligand Design | Potential Outcome for Indole, 3-(2-pyridylmethyl)- Scaffold |
| Generative Adversarial Networks (GANs) | De novo design of novel molecules with desired properties. | Generation of diverse libraries of novel, synthesizable analogs. |
| Recurrent Neural Networks (RNNs) | Learning from SMILES strings to generate new chemical structures. nih.gov | Creation of focused chemical libraries around the core scaffold. nih.gov |
| Reinforcement Learning | Optimizing molecules for multiple objectives simultaneously (e.g., potency and low toxicity). preprints.org | Design of optimized leads with balanced property profiles. |
| Graph Neural Networks (GNNs) | Predicting protein-ligand binding affinity and other molecular properties. peerj.com | Prioritization of high-affinity binders for synthesis. |
Environmental Aspects and Sustainable Chemistry of Indole, 3-(2-pyridylmethyl)- Research
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This is particularly relevant in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals.
Green Solvents and Reagents in Synthesis
Traditional methods for synthesizing 3-substituted indoles often rely on harsh conditions and volatile organic solvents. Modern research focuses on developing more sustainable protocols. While a specific green synthesis for Indole, 3-(2-pyridylmethyl)- is not prominent, general green methods for analogous compounds are well-established and applicable. semanticscholar.org
The synthesis of indolyl-methanes can be achieved through the reaction of an indole with an aldehyde (in this case, pyridine-2-carbaldehyde). Green approaches to this transformation include:
Use of Green Solvents: Replacing conventional solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. orientjchem.orggoogle.com Reactions in water, in particular, are highly desirable for reducing environmental impact. mdpi.com
Catalysis: Employing reusable, non-toxic catalysts. Solid acid catalysts, such as poly(4-vinylpyridinium)hydrogen sulfate, have been shown to be effective for the synthesis of bis(indolyl)methanes under solvent-free conditions. nih.govsemanticscholar.org
Alternative Energy Sources: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Ultrasound has also been used to promote the synthesis of 3-substituted indoles. nih.gov
| Green Chemistry Approach | Example Reagent/Condition | Potential Advantage for Synthesis of Indole, 3-(2-pyridylmethyl)- |
| Benign Solvents | Water, Ethanol, Ionic Liquids orientjchem.orggoogle.com | Reduced toxicity and environmental pollution. |
| Reusable Catalysts | Poly(4-vinylpyridinium)hydrogen sulfate, La(OTf)3 nih.govalliedacademies.org | Minimized waste, lower cost, and easier product purification. |
| Energy Efficiency | Microwave Irradiation, Ultrasound researchgate.netnih.gov | Shorter reaction times and reduced energy consumption. |
| Atom Economy | Multicomponent reactions rsc.org | High efficiency by combining multiple steps into one pot. |
Biodegradation and Environmental Fate Studies
The environmental fate of a synthetic compound is a critical aspect of its life cycle. There is a lack of specific data on the biodegradation of Indole, 3-(2-pyridylmethyl)-. However, insights can be gained by examining the microbial metabolism of its constituent parts: indole and pyridine. Both are N-heterocyclic aromatic compounds that can be degraded by various microorganisms, though their fused and substituted nature in the target molecule presents a more complex challenge for enzymatic breakdown. osti.govmdpi.com
Potential Biodegradation Pathways:
Indole Ring Cleavage: Microorganisms are known to degrade indole through pathways involving hydroxylation and subsequent ring cleavage, often catalyzed by mono- or dioxygenase enzymes. mdpi.com A likely initial step would be the oxidation of the indole ring.
Pyridine Ring Cleavage: The biodegradation of pyridine is also well-documented and typically proceeds through hydroxylation followed by oxidative ring cleavage, as seen in various Arthrobacter species. asm.orgnih.gov The catabolic pathway often leads to the formation of simple organic acids like succinic acid, which can enter central metabolism. nih.gov
Metabolism of the Methylene (B1212753) Bridge: The methylene linker could be a target for initial oxidative attack, potentially leading to the formation of an indolyl-pyridyl-ketone.
The environmental persistence of Indole, 3-(2-pyridylmethyl)- would depend on the ability of microbial communities to express the necessary enzymes to attack either the indole or pyridine rings. The presence of both moieties could potentially require a consortium of different microbial species for complete mineralization. osti.govresearchgate.net
Multidisciplinary Research at the Interface of Organic Chemistry, Inorganic Chemistry, and Chemical Biology
The structure of Indole, 3-(2-pyridylmethyl)- makes it an ideal candidate for multidisciplinary research, bridging the gap between organic synthesis, inorganic coordination chemistry, and biological applications.
Inorganic Chemistry: The 2-pyridylmethyl group is a classic N-donor chelating fragment in coordination chemistry. The Indole, 3-(2-pyridylmethyl)- molecule can act as a versatile ligand for a wide range of transition metals.
Coordination Modes: It can function as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the indole nitrogen (after deprotonation), forming a stable chelate ring. This N,N-donor set is common in coordination chemistry. nih.gov
Synthesis of Metal Complexes: The ligand can be reacted with various metal salts (e.g., of Ru, Cu, Ni, Zn, Pd) to form complexes with diverse geometries and electronic properties. researchgate.netsamipubco.com These complexes can be characterized by techniques such as X-ray crystallography, UV-Vis spectroscopy, and cyclic voltammetry.
Chemical Biology: The resulting metal complexes have significant potential as tools in chemical biology or as therapeutic agents.
Biological Probes: By incorporating luminescent metal centers (e.g., Ru(II), Re(I)), the ligand could be used to create probes for bioimaging or as sensors for specific biological analytes. samipubco.com
Catalysis: Metal complexes derived from this ligand could be explored as catalysts for organic transformations, potentially mimicking enzymatic activity.
Medicinal Applications: Both the indole nucleus and various metal complexes are known to possess biological activity. nih.govimpactfactor.org The coordination of metals to the Indole, 3-(2-pyridylmethyl)- scaffold could lead to novel anticancer or antimicrobial agents, where the ligand structure can be systematically modified to tune the biological activity and selectivity of the complex. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-(2-pyridylmethyl)indole derivatives, and how can purity be ensured?
- Methodology : Synthesis often involves alkylation or coupling reactions. For example, 3-(2-pyridylmethyl)indole derivatives can be synthesized via nucleophilic substitution using 2-pyridylmethyl halides and indole precursors under inert atmospheres (e.g., nitrogen). LiAlH4 in THF is a common reducing agent for intermediates, followed by purification via silica gel column chromatography .
- Purity Assurance : Characterization using <sup>1</sup>H/<sup>13</sup>C NMR, IR spectroscopy, and HR-ESI-MS is critical to confirm structural integrity. Elemental analysis (C, H, N) should align with theoretical values to validate purity .
Q. How do spectroscopic techniques (NMR, IR) confirm the structure of 3-(2-pyridylmethyl)indole?
- NMR Analysis : The <sup>1</sup>H NMR spectrum typically shows distinct signals for the pyridylmethyl group (e.g., CH2 protons at δ 4.5–5.0 ppm) and indole aromatic protons (δ 6.8–8.2 ppm). <sup>13</sup>C NMR confirms sp<sup>2</sup> carbons in the pyridine ring (~150–160 ppm) and indole backbone .
- IR Signatures : Stretching vibrations for C=N (pyridine, ~1600 cm<sup>−1</sup>) and N-H (indole, ~3400 cm<sup>−1</sup>) are key markers. Discrepancies may indicate incomplete reactions or impurities .
Q. What are the thermodynamic properties (e.g., melting point, solubility) of 3-(2-pyridylmethyl)indole?
- Thermal Data : While specific values for this compound are not reported, analogous indoles exhibit melting points between 80–150°C. Solubility is typically higher in polar aprotic solvents (e.g., DMF, DMSO) due to the pyridyl group’s basicity .
- Prediction Tools : Use computational models (e.g., COSMO-RS) to estimate solubility and enthalpy of sublimation (ΔsubH) based on molecular descriptors .
Advanced Research Questions
Q. How does the N-(2-pyridylmethyl) directing group influence regioselectivity in C-H activation reactions of indole derivatives?
- Mechanistic Insight : The pyridylmethyl group acts as a directing group in palladium-catalyzed C-H activation, favoring functionalization at the 2- or 7-position of indole. This is attributed to the coordination of Pd(II) to the pyridine nitrogen, stabilizing transition states .
- Experimental Design : Optimize catalyst loading (e.g., Pd(OAc)2), ligands (e.g., phosphines), and solvent (e.g., DMA) to control regioselectivity. Monitor reaction progress via LC-MS .
Q. What strategies resolve contradictions in biological activity data for 3-(2-pyridylmethyl)indole-based metal complexes?
- Case Study : Ruthenium complexes of 3-(2-pyridylmethyl)indole derivatives show antitumor activity via mitochondrial pathway disruption. Discrepancies in IC50 values across studies may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., incubation time) .
- Mitigation : Standardize assays using controls (e.g., cisplatin), replicate experiments (n ≥ 3), and validate apoptosis via flow cytometry (Annexin V/PI staining) .
Q. How can computational tools (e.g., SIR97) aid in crystallographic analysis of 3-(2-pyridylmethyl)indole derivatives?
- Software Application : SIR97 integrates direct methods for crystal structure solution and least-squares refinement. Input X-ray diffraction data (e.g., .hkl files) to generate electron density maps and refine atomic coordinates .
- Validation : Compare calculated and observed bond lengths/angles (e.g., C-N bond: ~1.34 Å in pyridine). Generate CIF files for publication and cross-check with Cambridge Structural Database entries .
Q. What are the challenges in scaling up the synthesis of 3-(2-pyridylmethyl)indole for in vivo studies?
- Scale-Up Issues : Batch reactor limitations (e.g., heat dissipation during exothermic steps) and purification bottlenecks (e.g., column chromatography inefficiency).
- Solutions : Transition to flow chemistry for safer handling of reactive intermediates (e.g., Grignard reagents). Replace column chromatography with recrystallization or centrifugal partition chromatography .
Methodological Best Practices
- Synthetic Reproducibility : Document inert atmosphere conditions (e.g., Schlenk line use) and stoichiometric ratios (e.g., 1:1.2 indole:alkylating agent) to ensure consistency .
- Data Interpretation : Use MestReNova or ACD/Labs for NMR peak integration. For HR-MS, match observed [M+H]<sup>+</sup> peaks to theoretical m/z within ±2 ppm .
- Ethical Reporting : Adhere to ICMJE guidelines for disclosing chemical sources (e.g., Sigma-Aldrich catalog numbers) and assay protocols to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
